2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid
CAS No.: 1432681-80-5
Cat. No.: VC4257477
Molecular Formula: C13H17F3O2
Molecular Weight: 262.272
* For research use only. Not for human or veterinary use.
![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid - 1432681-80-5](/images/structure/VC4257477.png)
Specification
CAS No. | 1432681-80-5 |
---|---|
Molecular Formula | C13H17F3O2 |
Molecular Weight | 262.272 |
IUPAC Name | 2-[3-(trifluoromethyl)-1-adamantyl]acetic acid |
Standard InChI | InChI=1S/C13H17F3O2/c14-13(15,16)12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(17)18/h8-9H,1-7H2,(H,17,18) |
Standard InChI Key | SLUXYLRGKSQUCW-UHFFFAOYSA-N |
SMILES | C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)O |
Introduction
Structural Features and Molecular Properties
Adamantane Framework and Substituent Effects
The adamantane core, a diamondoid hydrocarbon, provides exceptional thermal stability and steric bulk due to its cage-like structure. The substitution of a trifluoromethyl (-CF₃) group at the 3-position of adamantane introduces electronegativity and lipophilicity, which influence the compound’s electronic distribution and solubility . The acetic acid moiety (-CH₂COOH) at the 1-position adds a polar, ionizable group, enabling participation in hydrogen bonding and acid-base reactions.
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
CAS No. | 1432681-80-5 |
Molecular Formula | C₁₃H₁₇F₃O₂ |
Molecular Weight | 262.272 g/mol |
Functional Groups | Adamantane, -CF₃, -COOH |
Topological Polar Surface Area | 37.3 Ų (estimated) |
The trifluoromethyl group’s strong electron-withdrawing effect alters the electron density of the adamantane cage, potentially enhancing metabolic stability in biological systems. Computational studies of analogous adamantane derivatives reveal that such substituents reduce molecular electrostatic potential (MESP) values at specific sites, favoring interactions with electrophilic biological targets .
Crystallographic and Supramolecular Behavior
X-ray diffraction analyses of related adamantane-containing compounds demonstrate that the rigid cage promotes ordered crystal packing through C–H···π and C–H···N interactions . For instance, in 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)- triazolo[3,4-b] thiadiazole, the adamantane moiety participates in dispersion-dominated dimer stabilization, contributing to lattice energy values of −12.7 to −3.8 kcal/mol . These insights suggest that 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid may form similar supramolecular architectures, driven by its carboxylic acid group’s ability to engage in hydrogen bonding.
Synthetic Routes and Methodologies
Stepwise Synthesis Strategies
The synthesis of 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid typically involves multi-step protocols, as outlined in studies of structurally related urea derivatives . A plausible route includes:
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Functionalization of Adamantane: Introduction of the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution using CF₃-containing reagents.
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Carboxylic Acid Installation: Coupling the modified adamantane with a bromoacetic acid derivative under Ullmann or Suzuki-Miyaura conditions.
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Purification and Characterization: Recrystallization from ethanol/water mixtures and validation via NMR, HPLC, and mass spectrometry .
Table 2: Representative Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | CF₃I, CuI, DMF, 100°C | 65 |
2 | BrCH₂COOH, Pd(PPh₃)₄, K₂CO₃, THF | 78 |
Challenges in Optimization
The steric bulk of adamantane often necessitates prolonged reaction times and elevated temperatures. For example, in the synthesis of dual COX-2/sEH inhibitors, adamantane-containing intermediates required LAH reduction and Pd/C-catalyzed hydrogenation to achieve acceptable yields . Similarly, protecting group strategies for the carboxylic acid moiety (e.g., ethyl ester formation) are critical to prevent side reactions during trifluoromethylation .
Chemical Reactivity and Functionalization
Acid-Derived Transformations
The carboxylic acid group enables classic derivatization reactions:
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Esterification: Treatment with methanol/H₂SO₄ yields the methyl ester, enhancing lipophilicity for membrane permeability studies.
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Amide Formation: Coupling with amines via EDC/HOBt generates amides, which are valuable in drug discovery for targeting enzymes like cyclooxygenase-2 (COX-2) .
Electrophilic and Nucleophilic Reactions
The electron-deficient trifluoromethyl group directs electrophilic aromatic substitution to meta positions, though adamantane’s saturated structure limits this. Instead, nucleophilic attacks at the acetic acid’s α-carbon are feasible, enabling the synthesis of α-substituted derivatives.
Industrial and Materials Science Applications
Polymer Additives
Adamantane’s thermal stability makes it suitable for high-performance polymers. Incorporating 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid into polyesters or polyamides could improve glass transition temperatures (Tg) by 20–30°C, as observed in similar systems .
Surface Modification Agents
The compound’s ability to form self-assembled monolayers (SAMs) on metal surfaces is under exploration. Preliminary studies on analogous adamantane-carboxylic acids show reduced friction coefficients (μ = 0.15) in tribological applications .
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